N-[4-(1H-pyrrol-1-yl)phenyl]acetamide
Description
N-[4-(1H-pyrrol-1-yl)phenyl]acetamide is an acetamide derivative featuring a pyrrole ring attached to the para-position of the phenyl group.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(4-pyrrol-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-10(15)13-11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9H,1H3,(H,13,15) |
InChI Key |
ZCHMTLUDLSKEKI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, and molecular properties:
Pharmacological and Functional Comparisons
- Analgesic Activity: Compound 35 (sulfonamide-piperazine derivative) exhibits analgesic efficacy similar to paracetamol, suggesting that sulfonamide and tertiary amine groups enhance central nervous system penetration.
- Anti-hypernociceptive Activity: Compound 37’s piperazine-sulfonamide moiety is critical for inflammatory pain modulation. Pyrrole-containing analogs like the target compound may require additional electronegative groups (e.g., trifluoromethyl in ) to achieve similar effects.
- Stability and Metabolism : Chlorinated derivatives (e.g., Compounds 4–6 in , photodegradation products of paracetamol) highlight the role of halogenation in altering metabolic stability. The target compound’s pyrrole group, while electron-rich, may confer susceptibility to oxidative metabolism compared to halogenated analogs.
Physicochemical Properties
- Lipophilicity : The trifluoromethylphenyl-substituted analog (MW 360.33) has higher lipophilicity than the target compound (MW 200.24), likely improving membrane permeability but reducing aqueous solubility.
- Pyrazole analogs (e.g., Compound 1) may exhibit similar electronic profiles but differ in steric bulk.
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